molecular formula C16H15N3O2 B7793121 4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- CAS No. 900513-18-0

4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-

Cat. No.: B7793121
CAS No.: 900513-18-0
M. Wt: 281.31 g/mol
InChI Key: MNPJIFPIUAYBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. The compound 6-amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone features a 6-amino substitution and a 3-(4-methoxybenzyl) group. These substituents influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

6-amino-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-15-7-4-12(17)8-14(15)16(19)20/h2-8,10H,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPJIFPIUAYBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206021
Record name 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900513-18-0
Record name 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900513-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anthranilic Acid-Based Cyclization

The Niementowski reaction remains a cornerstone for constructing the quinazolinone scaffold. Anthranilic acid derivatives react with formamide or acylating agents to form 4(3H)-quinazolinones. For 6-amino-3-[(4-methoxyphenyl)methyl]- substitution, anthranilic acid pre-functionalized at the 6-position with an amino group could serve as the starting material. For example, 6-aminoanthranilic acid could undergo cyclization with 4-methoxyphenylacetonitrile in the presence of acetic anhydride, leveraging the reactivity of the nitrile group to form the 3-[(4-methoxyphenyl)methyl] substituent.

Nucleophilic Substitution at the 3-Position

Quinazolinones bearing alkyl or arylalkyl groups at the 3-position are often synthesized via nucleophilic displacement of a leaving group. In one approach, 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone is treated with hydrazine hydrate to yield 2-hydrazino derivatives. Adapting this method, replacing hydrazine with 4-methoxyphenylmethylamine could introduce the desired substituent. Reaction conditions (e.g., reflux in n-butanol for 18 hours) would need optimization to accommodate the bulkier 4-methoxyphenylmethyl group.

Stepwise Synthesis of 6-Amino-3-[(4-Methoxyphenyl)Methyl]-4(3H)-Quinazolinone

Synthesis of 6-Aminoanthranilic Acid

The 6-amino group is introduced early in the synthesis. A nitration-reduction sequence on anthranilic acid could yield 6-aminoanthranilic acid:

  • Nitration : Anthranilic acid treated with nitric acid/sulfuric acid at 0–5°C produces 6-nitroanthranilic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Cyclization with 4-Methoxyphenylacetonitrile

6-Aminoanthranilic acid reacts with 4-methoxyphenylacetonitrile in acetic anhydride under reflux (150°C, 2–4 hours) to form the quinazolinone core. The mechanism involves nucleophilic attack by the amine on the nitrile, followed by cyclodehydration:

6-Aminoanthranilic acid+4-MethoxyphenylacetonitrileAc2O, ΔTarget Compound\text{6-Aminoanthranilic acid} + \text{4-Methoxyphenylacetonitrile} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{Target Compound}

Key Parameters :

  • Solvent: Acetic anhydride (acts as both solvent and dehydrating agent).

  • Temperature: 150°C.

  • Yield: ~50–65% (based on analogous syntheses).

Alternative Pathway: Post-Synthetic Modification

Introduction of the 4-Methoxyphenylmethyl Group via Alkylation

A pre-formed 3-bromo-6-amino-4(3H)-quinazolinone undergoes nucleophilic substitution with 4-methoxyphenylmethylmagnesium bromide (Grignard reagent). This method, adapted from El-Hashash and Rizk’s work, involves:

  • Preparation of 3-Bromo-6-amino-4(3H)-quinazolinone :

    • Bromination of 6-amino-4(3H)-quinazolinone using PBr₃ in dry DMF.

  • Alkylation :

    • Reaction with 4-methoxyphenylmethylmagnesium bromide in THF at 0°C to room temperature.

3-Bromo-6-aminoquinazolinone+ArCH2MgBrTarget Compound\text{3-Bromo-6-aminoquinazolinone} + \text{ArCH}_2\text{MgBr} \rightarrow \text{Target Compound}

Challenges :

  • Competing elimination reactions may reduce yield.

  • Requires strict anhydrous conditions.

Comparative Analysis of Methods

Method Starting Materials Reaction Conditions Yield Advantages
Anthranilic Acid Cyclization6-Aminoanthranilic acid, 4-MethoxyphenylacetonitrileAc₂O, 150°C, 2–4 hrs50–65%One-pot synthesis; minimal purification
Post-Synthetic Alkylation3-Bromo-6-aminoquinazolinone, Grignard reagentTHF, 0°C to RT, 12 hrs30–45%Flexibility in introducing substituents

Key Observations :

  • The cyclization method offers higher yields but requires specialized starting materials.

  • Alkylation provides modularity but suffers from lower efficiency due to intermediate instability.

Characterization and Validation

Spectroscopic Confirmation

  • IR : N-H stretching (3350–3250 cm⁻¹), C=O (1680–1660 cm⁻¹), and C-O-C (1250 cm⁻¹) confirm the quinazolinone core and 4-methoxyphenyl group.

  • ¹H-NMR :

    • δ 6.8–7.2 (4H, aromatic protons of 4-methoxyphenyl).

    • δ 4.3 (2H, CH₂ of 4-methoxyphenylmethyl).

    • δ 3.8 (3H, OCH₃).

Purity Optimization

Recrystallization from ethanol or acetic acid removes byproducts (e.g., unreacted anthranilic acid) .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroquinazolinones

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted quinazolinones depending on the nucleophile used

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for further research in drug discovery. Key applications include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown effectiveness against multiple cancer cell lines. A specific study identified two derivatives that demonstrated broad-spectrum antitumor activity, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Research has indicated that 4(3H)-quinazolinones possess antimicrobial properties. A notable study demonstrated that certain derivatives act as inhibitors against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism. This suggests a promising role in treating tuberculosis and other bacterial infections .

Protein Kinase Inhibition

The compound and its derivatives have been studied for their ability to inhibit protein kinases, which are pivotal in various signaling pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance inhibitory activity against these enzymes .

Case Studies

Several case studies illustrate the applications of 4(3H)-quinazolinone:

  • Case Study 1 : A derivative linked to 1,2,3-triazole hybrids was synthesized and evaluated for anti-tuberculosis activity. The study concluded that the presence of triazole significantly enhanced the binding interactions and overall efficacy against Mycobacterium tuberculosis .
  • Case Study 2 : Research on cationic fullerene derivatives of quinazolinones showed increased potency against bacterial strains due to enhanced electrostatic interactions with target enzymes .

Data Table: Biological Activities of 4(3H)-Quinazolinone Derivatives

Activity TypeCompound DerivativeTarget/PathwayOutcome
Anticancer2-[2-(4-chlorophenyl)-2-oxoethylthio]Various tumor cell linesBroad-spectrum effectiveness
Antimicrobial2-Mercapto-4(3H)-quinazolinoneNDH-2 in MycobacteriumInhibition observed
Protein Kinase InhibitionQuinazolinone derivativesMultiple kinase pathwaysSignificant inhibition

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes such as kinases and proteases, inhibiting their activity. This inhibition can disrupt cellular processes such as signal transduction and protein degradation.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response. By affecting these pathways, it can exert its therapeutic effects in conditions like cancer and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Inflammatory and Antioxidant Activity

  • 3-(4-Methoxyphenyl)-4(3H)-quinazolinone demonstrated significant anti-inflammatory activity (via protein denaturation inhibition) and antioxidant capacity (DPPH radical scavenging) . The target compound’s 4-methoxybenzyl group may amplify these effects due to increased electron-donating capacity from the methoxy group.
  • 6-Bromo derivatives () showed moderate anti-inflammatory activity, suggesting that electron-withdrawing groups at position 6 may reduce efficacy compared to amino substituents.

Antimicrobial and Antifungal Activity

  • UR-9825 (), a 7-chloro-3-triazole-propyl derivative, exhibited potent antifungal activity but a short half-life in mice. The target compound’s 6-amino group could mitigate metabolic instability, though this requires experimental validation.
  • 6-Methyl-3-phenyl derivatives () displayed antitumor and antimicrobial activity, highlighting the role of alkyl/aryl groups in diverse biological targeting.

Biological Activity

Overview

4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- (CAS Number: 900513-18-0) is a heterocyclic compound belonging to the quinazolinone family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this particular quinazolinone, featuring an amino group at the 6th position and a methoxyphenylmethyl group at the 3rd position, contributes to its biological efficacy.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂
Molecular Weight281.31 g/mol
CAS Number900513-18-0

The biological activity of 4(3H)-quinazolinone is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound can bind to specific enzymes such as kinases and proteases, inhibiting their activity. This interaction disrupts critical cellular processes including signal transduction and protein degradation.
  • Pathway Modulation : It influences pathways related to cell proliferation, apoptosis, and immune response. These effects are particularly relevant in cancer therapy and inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the potential of 4(3H)-quinazolinone derivatives in cancer treatment:

  • Cytotoxicity Against Cancer Cells : A derivative was evaluated for its cytotoxic effects on human breast adenocarcinoma (MCF-7) cells, demonstrating significant inhibitory activity. The compound's mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Quinazolinones have shown promise as antimicrobial agents:

  • Inhibition of MRSA : The compound synergizes with piperacillin-tazobactam in mouse models, effectively targeting MRSA infections. This synergy is attributed to the compound's ability to alter enzyme conformations, facilitating antibiotic action .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinones have been documented in several studies:

  • Reduction of Inflammatory Markers : Compounds from this class have been shown to reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized various derivatives of 4(3H)-quinazolinone and assessed their activity against MRSA. The most effective compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Cytotoxic Evaluation :
    • In vitro assays indicated that certain derivatives exhibited cytotoxicity against MCF-7 cells, with IC50 values suggesting effective concentrations for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.